3-Hydroxyandrostane-7,17-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39201-24-6 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17-,18-,19-/m0/s1 |
InChI Key |
ONVVZSHYQMOXLN-HAYXEUKTSA-N |
SMILES |
CC12CCC(CC1CC(=O)C3C2CCC4(C3CCC4=O)C)O |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC(=O)[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
Canonical SMILES |
CC12CCC(CC1CC(=O)C3C2CCC4(C3CCC4=O)C)O |
Synonyms |
3 alpha-hydroxy-5 beta-androstane-7,17-dione 3-hydroxyandrostane-7,17-dione 3-hydroxyandrostane-7,17-dione, (3alpha,5alpha)-isomer 3-hydroxyandrostane-7,17-dione, (3beta,5alpha)-isome |
Origin of Product |
United States |
Synthesis and Biotransformation of 3 Hydroxyandrostane 7,17 Dione and Its Stereoisomers
Chemical Synthesis Methodologies for Androstane-7,17-dione and Related Hydroxylated Analogs
Chemical synthesis provides a foundational approach for producing androstane (B1237026) derivatives. These methods often involve multi-step processes starting from readily available steroid precursors.
Specific Synthetic Routes for 3-Hydroxyandrostane-7,17-dione
A notable chemical synthesis of 3α-hydroxy-5β-androstane-7,17-dione starts from chenodeoxycholic acid. nih.gov This process involves a six-step degradation of the 17β-side chain. nih.gov A critical aspect of this synthesis is the selective protection of the hydroxyl groups at the 3α and 7α positions. The 3α-hydroxyl group is protected using a tert-butyldimethylsilyl group, while the 7α-hydroxyl group is protected with an acetoxy group. nih.gov
Another efficient method has been developed for the stereospecific synthesis of 3α,7α-dihydroxy-5β-androstan-17-one from the accessible starting material 4-androstene-3,17-dione. nih.gov This synthesis relies on key steps including the stereospecific and selective epoxidation of 4,6-androstadiene-3,17-dione, which is then followed by carefully controlled hydrogenation reactions. nih.gov
Synthesis of Deuterated and Tritiated Androstane Derivatives for Mechanistic Studies
The synthesis of isotopically labeled steroids, such as deuterated and tritiated androstane derivatives, is crucial for investigating reaction mechanisms and metabolic pathways. For instance, testosterone (B1683101) and androst-4-ene-3,17-dione labeled with deuterium (B1214612) at the 2α- or 2β-position have been synthesized from a common intermediate, 5α-androst-2-ene-5α,17β-diol. rsc.org This synthesis involves steps like epoxidation, reductive epoxide opening, oxidation, and dehydration to yield the 2β-labeled Δ⁴-3-oxo steroids. rsc.org Alternatively, treatment of the same precursor with labeled diborane (B8814927) can produce both 2α- and 2β-labeled compounds. rsc.org
In another example, the catalytic hydrogenation of formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione) using deuterium gas with a Pd/C catalyst results in the formation of two 3,5-²H₂-3ξ-hydroxy-5ξ-androstane-4,17-diones. dshs-koeln.de Furthermore, deuterated androst-4-ene-3,17-dione, specifically [2,2,4,6,6,16,16-⁷H₂]-Androst-4-ene-3,17-dione, has been used to study its metabolism in humans. uu.nl These labeled compounds are instrumental in elucidating the stereochemistry of enzymatic reactions and tracking the fate of steroids in biological systems. rsc.orgnih.gov
Microbial Biotransformation for the Production of Hydroxyandrostane-diones
Microbial biotransformation offers an attractive alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. Various microorganisms are capable of modifying the steroid nucleus, including the introduction of hydroxyl groups.
Biocatalytic Transformations by Pseudomonas alcaliphila and other Microorganisms
Pseudomonas alcaliphila has been identified as a potent microorganism for the production of hydroxylated androstane derivatives from bile acids. longdom.orglongdom.org This bacterium can transform various bile acids into valuable hydroxy-androstane-1,4-diene-3,17-dione derivatives in high yields. longdom.org For instance, the biotransformation of deoxycholic acid using P. alcaliphila can yield 12β-hydroxy-androstane-1,4-diene-3,17-dione with a remarkable 95% yield. longdom.org Similarly, cholic acid and chenodeoxycholic acid are converted to 7α,12β-dihydroxy-androstane-1,4-diene-3,17-dione and 7α-hydroxy-androstane-1,4-diene-3,17-dione, respectively. longdom.org
Other microorganisms have also been explored for their steroid hydroxylation capabilities. For example, a strain of Gibberella zeae has been used for the 7α-hydroxylation of dehydroepiandrosterone (B1670201) (DHEA) to produce 3β,7α-dihydroxy-androst-5-en-17-one in high yield. nih.gov Fungi such as Fusarium oxysporum have shown the ability to introduce hydroxyl groups at the C-7 and C-15 positions of the androstane skeleton. nih.gov
Derivation from Bile Acid Precursors via Biotransformation
The aerobic catabolism of bile acids by various Pseudomonas species is a well-documented pathway for producing androstane derivatives. longdom.orgnih.gov The process typically involves the oxidative degradation of the bile acid side chain, leading to the formation of androsta-1,4-diene-3,17-diones (ADDs) as central intermediates. longdom.org These intermediates can then be further functionalized, such as through hydroxylation.
The biotransformation of different bile acids by P. alcaliphila demonstrates the versatility of this approach. The yields of the resulting hydroxylated products can be influenced by the substrate concentration and incubation time. longdom.org
**Table 1: Biotransformation of Bile Acids by *Pseudomonas alcaliphila***
| Starting Bile Acid | Product | Yield (%) |
|---|---|---|
| Deoxycholic acid | 12β-hydroxy-androstane-1,4-diene-3,17-dione | 95 |
| Cholic acid | 7α,12β-dihydroxy-androstane-1,4-diene-3,17-dione | 52 |
| Chenodeoxycholic acid | 7α-hydroxy-androstane-1,4-diene-3,17-dione | 23 |
| Hyodeoxycholic acid | 6α-hydroxy-androstane-1,4-diene-3,17-dione | 83 |
Data sourced from Costa et al., 2015. longdom.org
Chemoenzymatic Strategies in Androstane Derivative Synthesis
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. researchgate.netnih.gov This approach utilizes the high regio- and stereoselectivity of biocatalysts for specific transformations within a larger chemical synthesis framework. researchgate.net
Enzymes such as lipases and cytochrome P450 monooxygenases are commonly employed in the chemoenzymatic synthesis of steroids. researchgate.netnih.gov For example, lipases from Candida antarctica (CAL B) and Pseudomonas sp. (PSL) have been used for the regioselective deacetylation of androstane derivatives. researchgate.net This enzymatic step can be crucial for selectively deprotecting hydroxyl groups during a multi-step synthesis.
Cytochrome P450 enzymes are particularly valuable for their ability to introduce hydroxyl groups at specific positions on the steroid nucleus. nih.gov For instance, a fungal P450 monooxygenase has been shown to predominantly catalyze the 7β-hydroxylation of androstadienedione (ADD). nih.gov By engineering microorganisms to express specific P450 enzymes, it is possible to create whole-cell biocatalysts for targeted hydroxylation reactions. researchgate.net These chemoenzymatic strategies offer a powerful toolkit for the synthesis of complex and highly functionalized androstane derivatives. nih.gov
Enzymatic Metabolism and Biochemical Interconversions of 3 Hydroxyandrostane 7,17 Dione
Role of Hydroxysteroid Dehydrogenases (HSDs) in the Metabolism of Androstane-7,17-diones
Hydroxysteroid dehydrogenases are a superfamily of enzymes crucial for the synthesis and inactivation of steroid hormones. utupub.fi They catalyze the conversion between 17-keto and 17β-hydroxysteroids, thereby regulating the biological activity of androgens and estrogens. utupub.fi
3α-Hydroxysteroid dehydrogenase (3α-HSD) and 3β-Hydroxysteroid dehydrogenase (3β-HSD) are key players in the metabolism of androstane-7,17-diones.
3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is involved in the reversible conversion of potent androgens into their less active metabolites. For instance, it catalyzes the conversion of androsterone (B159326) to 5α-androstane-3,17-dione. proteopedia.org Human type 3 3α-HSD (AKR1C2) is a bidirectional oxidoreductase, meaning it can both reduce 5α-dihydrotestosterone (DHT) to 3α-androstanediol and oxidize 3α-diol back to 5α-DHT. oup.com In prostate cells, AKR1C2 primarily acts as a 3-ketosteroid reductase to eliminate 5α-DHT. oup.com Another isoform, AKR1C3, also known as type 2 3α-HSD, is highly expressed in the human prostate and can convert Δ4-androstene-3,17-dione to testosterone (B1683101). bioscientifica.com
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the production of all classes of steroid hormones. nih.gov It catalyzes the conversion of Δ⁵-steroid precursors to Δ⁴-steroids. nih.gov In androgen metabolism, 3β-HSD is involved in the conversion of DHT to 5α-androstane-3β,17β-diol (3β-Adiol). nih.gov The downstream metabolite of DHT, 3β-Adiol, is generated by the action of 3β-HSD. nih.gov Rat type I 3β-HSD can increase the formation of DHT from 3β-diol. nih.gov
Table 1: Key 3-Hydroxysteroid Dehydrogenase Isoforms and their Functions
| Enzyme | Alternative Name | Primary Function in Androstane (B1237026) Metabolism |
| 3α-HSD (Type 3) | AKR1C2 | Bidirectional conversion of 5α-DHT and 3α-androstanediol. oup.com |
| 3α-HSD (Type 2) | AKR1C3 | Converts Δ4-androstene-3,17-dione to testosterone. bioscientifica.com |
| 3β-HSD | Converts DHT to 5α-androstane-3β,17β-diol (3β-Adiol). nih.gov |
17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that regulate the final step in the biosynthesis of all active androgens and estrogens. bioscientifica.com They catalyze the interconversion of less active 17-ketosteroids to their more potent 17β-hydroxysteroid counterparts. utupub.fi
Different isoforms of 17β-HSD exhibit varying substrate specificities and play distinct roles in steroid metabolism:
17β-HSD Type 1: Primarily converts estrone (B1671321) (E1) to the more potent estradiol (B170435) (E2). nih.gov It can also convert 4-androstenedione to testosterone. nih.gov
17β-HSD Type 2: Catalyzes the conversion of testosterone to androstenedione (B190577). bioscientifica.com
17β-HSD Type 3: Converts androstenedione to testosterone. bioscientifica.com Deficiency in this enzyme can lead to impaired masculinization. researchgate.net
17β-HSD Type 6: This enzyme can convert 5α-androstane-3α,17β-diol to androsterone and also exhibits 3α-hydroxysteroid dehydrogenase activity towards androsterone. uniprot.org It uses DHT as a substrate to produce 3β-Adiol. pnas.org
17β-HSD Type 11: This isoform converts 5α-androstane-3α,17β-diol to androsterone. oup.com
Table 2: Substrate Specificity of Selected 17β-HSD Isoforms
| Enzyme Isoform | Primary Substrate(s) | Primary Product(s) |
| 17β-HSD Type 1 | Estrone, Androstenedione | Estradiol, Testosterone nih.gov |
| 17β-HSD Type 2 | Testosterone | Androstenedione bioscientifica.com |
| 17β-HSD Type 3 | Androstenedione | Testosterone bioscientifica.com |
| 17β-HSD Type 6 | 5α-androstane-3α,17β-diol, DHT | Androsterone, 3β-Adiol uniprot.orgpnas.org |
| 17β-HSD Type 11 | 5α-androstane-3α,17β-diol | Androsterone oup.com |
Interactions with Other Steroid-Modifying Enzymes
Beyond HSDs, other enzymes like 5α-reductase and aromatase play pivotal roles in the metabolic pathways of androstane-diones.
5α-reductase is an enzyme that irreversibly converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). semanticscholar.org It also plays a crucial role in the "backdoor" and "5α-dione" pathways of androgen synthesis. semanticscholar.org
5α-dione Pathway: Studies have shown that androstenedione can be preferentially 5α-reduced to 5α-androstan-3,17-dione, bypassing testosterone as an intermediate in DHT production. This alternative pathway is significant in certain pathological conditions. Human steroid 5α-reductase (SRD5A1) catalyzes this conversion with high affinity.
Metabolism of 11β-hydroxylated androgens: 5α-reductase can also act on 11β-hydroxyandrostenedione, a product of androstenedione metabolism in the adrenal glands, to form 11β-hydroxy-5α-androstanedione. researchgate.net
The structure of the D-ring of the steroid molecule influences the enzymatic activity of 5α-reductase, with a higher specificity observed for steroids with a 17-keto group. dshs-koeln.de
Aromatase (cytochrome P450 19A1) is a key enzyme that converts androgens into estrogens through a process called aromatization. nih.govpnas.org This involves three successive hydroxylation reactions of the androgen A-ring. nih.gov
Classic Pathway: Aromatase catalyzes the conversion of androstenedione to estrone and testosterone to estradiol. uniprot.org
Relevance in Disease: Aromatase activity is a critical factor in endocrine-responsive breast cancers, where it provides a local source of estrogens that stimulate tumor growth. nih.gov
Aromatase Inhibitors: The enzyme is a major therapeutic target, and aromatase inhibitors are used to block estrogen production. nih.gov However, resistance can develop, potentially through pathways that generate estrogen-like steroids independent of aromatase, such as the production of 3β-Adiol from androgens. nih.gov
Metabolism of Analogs: The metabolism of compounds like androsta-1,4,6-triene-3,17-dione, an aromatase inhibitor, has been studied, revealing that it is primarily excreted unchanged or as its 17β-hydroxy analog. researchgate.net
In Vitro Metabolic Profiling and Metabolite Identification of 3-Hydroxyandrostane-7,17-dione and Analogs
In vitro studies are essential for elucidating the metabolic pathways of steroids like this compound.
Metabolite Identification: The metabolism of the related compound 4-hydroxytestosterone (B1222710) has been investigated to identify its urinary metabolites, with its 17-oxo analogue, formestane (B1683765), being a major product. dshs-koeln.de Hydrogenation of formestane can yield isomeric 3-hydroxyandrostane-4,17-diones. dshs-koeln.de
Profiling Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolic profiling, as demonstrated in studies of patients with HSD17B3 deficiency and in the analysis of steroid metabolism in cancer cells. researchgate.netnih.gov
Metabolism of Analogs: The metabolism of various androstane analogs has been explored. For instance, the neuroactive steroid (3β,5β,17β)-3-hydroxyandrostane-17-carbonitrile is metabolized in a sex-specific manner into an active hypnotic steroid. researchgate.net The metabolism of synthetic anabolic steroids like methyltestosterone (B1676486) and metandienone has also been characterized, leading to the identification of novel A-ring reduced metabolites. mdpi.com Furthermore, studies on androsta-1,4,6-triene-3,17-dione, an aromatase inhibitor, have identified several reduced metabolites in urine. dshs-koeln.de
Application of Subcellular Fractions (e.g., Liver Microsomes, S9) for Metabolic Studies
Subcellular fractions, such as liver microsomes and the S9 fraction, are valuable in vitro tools for investigating the metabolism of xenobiotics and endogenous compounds like 7-keto-DHEA. These preparations contain a high concentration of drug-metabolizing enzymes.
Studies utilizing human liver S9 fractions have demonstrated the metabolic pathways of DHEA and its 7-hydroxylated derivatives. nih.gov In these systems, with NADPH as a cofactor, DHEA is primarily metabolized to its 17β-hydroxylated and 7- or 16α-hydroxylated metabolites. nih.gov Importantly, these studies showed that 7α-hydroxy-DHEA and 7β-hydroxy-DHEA can be interconverted via a 7-oxo-DHEA intermediate. nih.govresearchgate.net This interconversion is facilitated by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is present in the S9 fraction. nih.gov Research on human liver microsomes has also confirmed the conversion of 7α-hydroxy-DHEA to 7-keto-DHEA. researchgate.net
Further investigations with human liver microsomes (HLMs) were conducted to determine the in vitro formation of arimistane from 7-oxo-DHEA. The results showed no formation of arimistane during HLM incubations, suggesting that its presence in vivo is likely due to degradation rather than metabolic biotransformation. nih.gov
The metabolism of DHEA has been shown to be more extensive in female liver S9 fractions compared to male fractions. nih.gov The key enzymes identified in these fractions responsible for the observed transformations include those for 7α- and 16α-hydroxylation, 11β-HSD1 for the oxidoreduction of 7-hydroxylated substrates, and 17β-hydroxysteroid dehydrogenase for the reduction of 17-oxo-steroids. nih.gov
Table 1: Metabolism of DHEA and its Derivatives in Human Liver S9 Fractions
| Substrate | Cofactor | Major Metabolites | Key Enzymes Involved | Reference |
|---|---|---|---|---|
| DHEA | NADPH | 17β-hydroxy-DHEA, 7α-hydroxy-DHEA, 16α-hydroxy-DHEA | 17β-HSD, CYP7B1, other CYPs | nih.gov |
| 7α-hydroxy-DHEA | - | 7β-hydroxy-DHEA, 7-oxo-DHEA | 11β-HSD1 | nih.govresearchgate.net |
| 7β-hydroxy-DHEA | - | 7α-hydroxy-DHEA, 7-oxo-DHEA | 11β-HSD1 | nih.gov |
Utilization of Recombinant Enzyme Systems and Cellular Models for Enzyme Characterization
The use of recombinant enzyme systems and cellular models has been instrumental in characterizing the specific enzymes involved in the metabolism of 7-keto-DHEA and understanding their regulation.
Studies using HEK-293 cells (a human embryonic kidney cell line) transfected with 11β-HSD1 have demonstrated its crucial role in the interconversion of 7-keto- and 7-hydroxy-DHEA. nih.govplos.org These experiments showed that 11β-HSD1 acts as a reversible enzyme. nih.govplos.org The direction of the reaction is significantly influenced by the co-expression of hexose-6-phosphate dehydrogenase (H6PDH), which generates the cofactor NADPH. nih.govplos.org In the presence of H6PDH, the equilibrium shifts towards the reduction of 7-keto-DHEA to its 7β-hydroxy metabolite. nih.govplos.org This indicates a key role for H6PDH and 11β-HSD1 in the local generation of 7β-hydroxy-neurosteroids. nih.govplos.org
The specificity for the formation of 7β-hydroxy-DHEA is explained by 3D-structural modeling, which shows two possible orientations for 7-keto-DHEA within the active site of 11β-HSD1 that lead to the 7β-hydroxy form in the presence of NADPH, while only one orientation is favorable for the formation of 7α-hydroxy-DHEA. nih.govplos.org
Bovine liver slices have also been used as an in vitro model to study the biotransformation of DHEA. nih.gov Upon incubation of DHEA with these liver slices, the formation of several metabolites, including 7α-hydroxy-DHEA and 7-keto-DHEA, was confirmed. nih.gov
Table 2: Interconversion of 7-oxygenated DHEA Metabolites by 11β-HSD1 in Cellular Models
| Cellular Model | Enzyme(s) Expressed | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| HEK-293 cells | 11β-HSD1 | 7α-hydroxy-DHEA | Formation of 7β-hydroxy-DHEA and 7-keto-DHEA | nih.govplos.org |
| HEK-293 cells | 11β-HSD1 and H6PDH | 7α-hydroxy-DHEA | Reduced formation of 7-keto-DHEA, rapid conversion to 7β-hydroxy-DHEA | nih.govplos.org |
| HEK-293 cells | 11β-HSD1 | 7β-hydroxy-DHEA | Formation of 7-keto-DHEA and 7α-hydroxy-DHEA | nih.govplos.org |
| HEK-293 cells | 11β-HSD1 and H6PDH | 7β-hydroxy-DHEA | Reduced formation of 7α-hydroxy-DHEA and 7-keto-DHEA | nih.govplos.org |
| Bovine liver slices | Endogenous enzymes | DHEA | Formation of 7α-hydroxy-DHEA and 7-keto-DHEA | nih.gov |
Investigation of Biological Activities and Mechanistic Pathways of 3 Hydroxyandrostane 7,17 Dione and Analogs
Antineoplastic and Cytostatic Effects of 3-Hydroxyandrostane-7,17-dione Derivatives In Vitro
Evaluation of Genotoxic and Apoptotic Induction in Cancer Cell Lines
A thorough review of available scientific literature indicates a lack of specific studies investigating the genotoxic and apoptosis-inducing effects of this compound on cancer cell lines. While research has been conducted on various other androstane (B1237026) derivatives, showing a range of cytotoxic and antineoplastic activities, data pertaining directly to this compound is not present in the accessible scientific domain. Therefore, its potential to induce DNA damage or trigger programmed cell death in neoplastic cells remains uncharacterized.
Modulation of Immunological Responses: Pyrogenic Activity Studies
The primary immunological activity associated with this compound is its ability to induce fever, a phenomenon known as pyrogenicity. This effect is specifically linked to a particular stereoisomer of the compound.
Mechanisms of Pyrogen Release by this compound in Leukocyte Models
The pyrogenic activity of certain steroid metabolites is attributed to their capacity to stimulate leukocytes (white blood cells) to produce and release endogenous pyrogens, which are fever-inducing cytokines. In the case of 3α-hydroxy-5β-androstane-7,17-dione (also known as 7-ketoetiocholanolone), studies have demonstrated its ability to induce the release of a pyrogenic substance from human leukocyte preparations in vitro. nih.gov
The underlying mechanism for this pyrogen release is linked to the activation of the pyrin inflammasome, an innate immune signaling complex. Steroid catabolites like etiocholanolone (B196237), a closely related compound, are known to activate this inflammasome, leading to the processing and release of potent inflammatory cytokines such as Interleukin-1 (IL-1). IL-1 is a primary endogenous pyrogen that acts on the hypothalamus to reset the body's thermoregulatory set-point, thereby causing fever.
In Vivo Assessment of Pyrogenic Effects in Animal Models
The pyrogenic potential of 3α-hydroxy-5β-androstane-7,17-dione observed in vitro has been confirmed in animal models. In one key study, supernatants from human leukocyte cultures that had been incubated with the steroid were injected into rabbits. The rabbits subsequently developed a fever, demonstrating that the substance released by the leukocytes was biologically active in vivo. nih.gov This two-step experimental design confirms that the steroid itself is not directly pyrogenic but acts by inducing host immune cells to release fever-mediating factors.
Structure-Activity Relationship (SAR) Elucidation for Biological Potency
The biological activity of androstane steroids is highly dependent on their three-dimensional structure. Specific stereochemical configurations and functional groups are critical for determining their interactions with biological targets like enzymes and receptors.
Impact of Stereochemical Configurations on Enzymatic and Receptor Interactions
The pyrogenic activity of androstane derivatives is strictly dictated by their stereochemistry. The fever-inducing properties are primarily associated with metabolites having a 5β-configuration, where the A and B rings of the steroid nucleus are in a cis-fusion. In contrast, steroids with a 5α-configuration (trans-fusion) are generally non-pyrogenic.
Furthermore, the orientation of the hydroxyl group at the C-3 position is crucial. The 3α-hydroxy configuration is a key requirement for the pyrogenic activity of 5β-androstanes.
Research comparing 3α-hydroxy-5β-androstane-7,17-dione with its analog, 3α,7α-dihydroxy-5β-androstan-17-one, has provided direct insight into the role of the C-7 functional group. The study found that the 7-keto substituted compound (this compound) possessed pyrogenic activity, whereas the 7α-hydroxyl substituted version did not. nih.gov This indicates that the presence of a ketone at the C-7 position is permissive or required for the pyrogenic effect, while a 7α-hydroxyl group abolishes this activity. This highlights the sensitivity of the biological response to minor structural modifications on the steroid backbone.
Rational Design and Synthesis of Functionally Modulated Androstane Derivatives
The androstane skeleton serves as a versatile scaffold for the development of novel therapeutic agents due to its ability to interact with a variety of biological targets, including steroid hormone receptors and enzymes involved in steroid metabolism. taylorfrancis.comuomustansiriyah.edu.iq The rational design of androstane derivatives aims to modify the basic structure to enhance a specific biological activity, improve selectivity, and optimize pharmacokinetic properties. This process relies heavily on understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with their target proteins. taylorfrancis.comnih.gov
Key structural modifications to the androstane nucleus, including the introduction of functional groups, alteration of stereochemistry, and modification of the ring structure, can lead to significant changes in biological function. nih.govwikipedia.org For instance, modifications to the A and D rings of the steroid are critical for binding and activity at the aromatase active site. nih.gov Similarly, the nature and position of oxygen-containing functional groups at C-3 and C-17 are crucial determinants of the biological properties of C19 steroids. doi.org
The synthesis of these rationally designed molecules often involves multi-step chemical processes starting from commercially available steroids. These synthetic pathways are designed to precisely introduce the desired chemical modifications to achieve the target molecular architecture.
Synthesis of Androstane Analogs as Enzyme Inhibitors
A key strategy in the functional modulation of androstane derivatives is the inhibition of enzymes involved in hormone synthesis, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are implicated in hormone-dependent cancers. nih.govnih.gov Researchers have synthesized series of androstane derivatives to act as inhibitors of these enzymes.
One approach involved the synthesis of 5α-androstane-17-spiro-δ-lactones starting from androsterone (B159326) (ADT) or epi-androsterone (epi-ADT). nih.govnih.gov The synthesis began with the protection of the alcohol at the C-3 position, followed by alkylation of the C-17 ketone. Subsequent hydrogenation, hydrolysis of the protecting groups, and oxidation yielded the target 3-keto-17-spiro-lactone derivative. nih.govnih.gov Further modifications, such as reduction of the C-3 ketone or the introduction of methyl groups, generated a library of compounds. nih.gov These derivatives demonstrated significant inhibitory activity against 17β-HSD type 3 and type 5, as detailed in the table below. nih.gov
| Compound | Inhibition of 17β-HSD3 at 1 μM (%) | Inhibition of 17β-HSD3 at 10 μM (%) | Inhibition of 17β-HSD5 at 0.3 μM (%) | Inhibition of 17β-HSD5 at 3 μM (%) |
|---|---|---|---|---|
| Derivative 1 | 14-88 | 46-94 | 54-73 | 91-92 |
Importantly, these synthesized steroid derivatives did not exhibit androgenic activity and showed no binding to androgen, estrogen, glucocorticoid, or progestin receptors, indicating a favorable selectivity profile. nih.gov
Synthesis and Bioactivity of 7-Oxo Androstane Derivatives
The introduction of a keto group at the C-7 position of the androstane nucleus represents another avenue for functional modulation. The synthesis of 3α-hydroxy-5β-androstane-7,17-dione has been reported, starting from commercial chenodesoxycholic acid. nih.gov This multi-step process involved the selective protection of hydroxyl groups followed by the degradation of the side chain. nih.gov
The biological evaluation of this 7-keto substituted etiocholanolone focused on its pyrogenic activity, which is the ability to induce fever by stimulating the release of pyrogens from human leukocytes. nih.gov The study compared its activity to a related compound, 3α,7α-dihydroxy-5β-androstan-17-one. The results demonstrated that the presence of the 7-keto group was compatible with pyrogenic activity, whereas the 7α-hydroxyl substitution abolished this effect. nih.gov
| Compound | Substitution at C-7 | Pyrogenic Activity |
|---|---|---|
| 3α-hydroxy-5β-androstane-7,17-dione | Keto (=O) | Active |
| 3α,7α-dihydroxy-5β-androstan-17-one | Hydroxyl (-OH) | Inactive |
This research underscores how specific modifications to the androstane core, guided by rational design principles, can yield derivatives with tailored biological activities and provides a framework for the synthesis of novel, functionally modulated steroidal compounds.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Hydroxyandrostane 7,17 Dione
Chromatographic and Spectrometric Techniques for High-Resolution Analysis
Chromatography, coupled with mass spectrometry, provides the high specificity and sensitivity required for the unambiguous detection and quantification of steroid metabolites, which are often present at low concentrations in complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile steroids like 3-Hydroxyandrostane-7,17-dione, a derivatization step is essential to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.netnih.gov
Sample Preparation and Derivatization: Prior to GC-MS analysis, this compound must be chemically modified. The most common derivatization method for steroids involves silylation, which replaces the active hydrogen atoms of hydroxyl and keto groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithiothreitol (B142953) (DTT), are employed to create TMS derivatives. mdpi.comnih.gov This process converts the polar hydroxyl group at the C-3 position and the keto groups at C-7 and C-17 into their respective TMS-ether and TMS-enol ethers, significantly enhancing the compound's volatility and improving its chromatographic behavior. mdpi.comnih.gov
GC-MS Analysis: The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column (e.g., a fused silica (B1680970) column coated with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane). The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The EI source bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. fu-berlin.de
Identification and Quantification: Identification of the this compound derivative is achieved by comparing its retention time and mass spectrum to that of a known reference standard. Quantification is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific, characteristic fragment ions of the target compound. This approach enhances sensitivity and selectivity. For accurate quantification, a stable isotope-labeled internal standard, such as a deuterium-labeled version of the analyte, is often used to correct for variations in sample preparation and instrument response. nih.gov
Table 1: Representative GC-MS Parameters and Expected Fragmentation for TMS-Derivatized this compound
| Parameter | Condition/Value |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 180°C, ramp to 240°C at 20°C/min, then to 300°C at 10°C/min, hold for 5 min |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with NH₄I/DTT |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Expected Molecular Ion (M⁺) of di-TMS derivative | m/z 448 |
| Key Diagnostic Fragment Ions (m/z) | [M-15]⁺ (loss of CH₃), [M-90]⁺ (loss of TMSOH), and other specific fragments related to the androstane (B1237026) skeleton. |
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, isolation, and purity assessment of non-volatile compounds like this compound in their native form, without the need for derivatization. researchgate.net It is particularly valuable for preparative applications where the intact compound needs to be collected for further analysis, such as by Nuclear Magnetic Resonance (NMR) or for use as a reference standard.
Chromatographic Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid analysis. chromatographyonline.com In this setup, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netveeprho.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By carefully controlling the composition of the mobile phase (either isocratically or through a gradient), a high degree of separation can be achieved for complex mixtures of steroids. lcms.czalwsci.com
Detection and Purity Assessment: For detection, a UV detector is commonly employed, as the keto groups in the this compound structure absorb ultraviolet light. Purity assessment is performed by analyzing the resulting chromatogram. A pure compound should ideally yield a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis when calibrated with a standard of known concentration. The purity can be expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 2: Typical HPLC Conditions for the Analysis of this compound
| Parameter | Condition/Value |
|---|---|
| HPLC Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient: e.g., 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40°C |
| Detection | UV at ~210 nm or ~240 nm (for keto groups) |
| Injection Volume | 10-20 µL |
Isotopic Tracer Methods for Elucidating Metabolic Fates and Reaction Kinetics
Isotopic tracer methods are indispensable for studying the metabolic pathways and kinetics of endogenous and exogenous compounds. By introducing molecules labeled with stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C)), researchers can trace the fate of a compound through complex biological systems. clearsynth.com These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry due to their higher mass. nih.govhwb.gov.in
Synthesis of Labeled Compounds: The synthesis of labeled this compound can be achieved through various chemical reactions. nih.gov For instance, deuterium atoms can be introduced by catalytic exchange reactions or by using deuterated reagents in specific synthetic steps. nih.gov Similarly, ¹³C atoms can be incorporated by starting the synthesis with a ¹³C-labeled precursor. nih.gov The position and number of isotopic labels are carefully chosen to ensure the label is not lost during metabolism and to provide clear mass shifts for detection.
Metabolic Studies: Once synthesized, the labeled steroid is introduced into an in vitro (e.g., cell cultures, microsomes) or in vivo system. At various time points, samples (e.g., plasma, urine, cell media) are collected and analyzed, typically by LC-MS or GC-MS. The mass spectrometer can differentiate between the unlabeled (endogenous) compound and the labeled compound and its metabolites. By tracking the appearance of labeled metabolites over time, metabolic pathways can be elucidated.
Reaction Kinetics: Isotopic tracers are also used to determine reaction kinetics. By measuring the rate of disappearance of the labeled substrate and the rate of appearance of labeled products, key kinetic parameters such as the rate constant (k) and the Michaelis-Menten constant (Km) for enzymatic reactions can be determined. This information is vital for understanding the biochemical behavior and regulation of the enzymes that metabolize this compound.
Development and Validation of Novel Bioanalytical Assays for Steroidomics
Steroidomics, the comprehensive analysis of all steroids in a biological system, requires highly sensitive, specific, and high-throughput analytical methods. nih.gov While traditional immunoassays have been used for steroid analysis, they often suffer from limitations such as cross-reactivity with structurally similar steroids, which can lead to inaccurate results, especially at low concentrations. nih.govnih.gov Modern bioanalytical assay development has therefore shifted towards mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govjst.go.jp
LC-MS/MS Assay Development: An LC-MS/MS method for this compound would involve optimizing several key components:
Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., serum, urine) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net
Chromatographic Separation: A robust HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method to separate the target analyte from interfering matrix components and isomeric steroids. researchgate.net
Mass Spectrometric Detection: Use of a tandem mass spectrometer, typically with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity. nih.gov
Method Validation: Once developed, any new bioanalytical assay must be rigorously validated to ensure its reliability for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.gov Key validation parameters include:
Accuracy: Closeness of measured values to the true value.
Precision: Repeatability and reproducibility of the measurement.
Selectivity/Specificity: Ability to measure the analyte without interference from other compounds.
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
Linearity: The range over which the assay response is proportional to the analyte concentration.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net
Table 3: Key Validation Parameters for a Novel LC-MS/MS Bioanalytical Assay
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision (CV%) | Should not exceed 15% (20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent, precise, and reproducible. |
The development and validation of such advanced assays are critical for expanding the field of steroidomics and enabling the precise measurement of steroids like this compound in clinical and research settings.
Emerging Research Frontiers and Future Perspectives for 3 Hydroxyandrostane 7,17 Dione Research
Discovery of Novel Biosynthetic and Catabolic Pathways for Androstane (B1237026) Diones
The classical understanding of androgen biosynthesis is being expanded by the discovery of alternative routes that contribute to the pool of active androgens. nih.gov While the canonical pathway proceeds from cholesterol through intermediates like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577) to form testosterone (B1683101), recent research has illuminated the significance of "backdoor" or "alternate" pathways. nih.govwikipedia.orgnih.gov These pathways can produce potent androgens like dihydrotestosterone (B1667394) (DHT) without using testosterone as an intermediate. nih.govnih.gov
Androstenedione (Androst-4-ene-3,17-dione) is a critical nexus in steroid metabolism, serving as a precursor to both testosterone and estrone (B1671321) via the action of enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) and aromatase, respectively. wikipedia.orgmdpi.com Its metabolism gives rise to a variety of other compounds, including 5α-androstanedione, which is formed by the enzyme 5α-reductase. wikipedia.org The exploration of these metabolic networks is crucial for understanding how compounds like 3-Hydroxyandrostane-7,17-dione are formed and degraded.
Research into microbial steroid metabolism has also opened new avenues, revealing novel catabolic pathways. For instance, certain bacteria can degrade steroids like bile acids to produce androsta-1,4-diene-3,17-diones (ADDs), which are key intermediates in these pathways. The enzymes involved in these microbial transformations represent a potential source of novel biocatalysts and provide insights into steroid degradation that could be relevant to mammalian systems. The chemical synthesis of 3α-hydroxy-5β-androstane-7,17-dione from chenodesoxycholic acid has been reported, suggesting potential biosynthetic links between bile acids and androstane diones. nih.gov
Future research will likely focus on elucidating the specific enzymatic steps that lead to the formation and catabolism of 7-oxygenated androstanes. This involves identifying and characterizing novel hydroxylases, reductases, and dehydrogenases in various tissues and understanding their regulation.
| Enzyme Family | Function in Androstane Dione Metabolism | Key Examples |
| 5α-Reductases | Catalyzes the conversion of Δ4-3-ketosteroids (e.g., androstenedione) to their 5α-reduced metabolites (e.g., 5α-androstanedione). wikipedia.org | SRD5A1, SRD5A2 |
| Hydroxysteroid Dehydrogenases (HSDs) | Interconvert keto- and hydroxyl- groups at various positions on the steroid nucleus, controlling the activation and inactivation of hormones. nih.govmdpi.com | 17β-HSD (converts androstenedione to testosterone), 3α-HSD |
| Cytochrome P450 (CYP) Enzymes | A diverse family of enzymes that catalyze various oxidative reactions, including hydroxylations and aromatization (e.g., converting androstenedione to estrone). wikipedia.orgbio-rad.com | CYP17A1 (17α-hydroxylase/17,20-lyase activity), Aromatase (CYP19A1) |
Advanced Computational Chemistry and Molecular Modeling in Structure-Function Prediction
The complexity of steroid signaling and metabolism presents a significant challenge that can be addressed through advanced computational methods. elsevierpure.comnih.gov Computational chemistry and molecular modeling are becoming indispensable tools for predicting the structure-function relationships of steroid molecules like this compound before undertaking extensive experimental work. nih.gov These in silico approaches can forecast a compound's biological activity, receptor binding affinity, and metabolic fate. elsevierpure.com
A primary paradigm in this field is the Quantitative Structure-Activity Relationship (QSAR). bio-hpc.eu QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing QSAR models for androstane diones, researchers can predict the activity of novel derivatives and prioritize them for synthesis and testing. Machine learning algorithms are increasingly being integrated into these models to handle large datasets and improve predictive accuracy. nih.govendocrine-abstracts.org
Molecular docking simulations can predict how this compound might bind to the active sites of various nuclear receptors (e.g., androgen receptor, estrogen receptor) or metabolic enzymes. This provides a structural basis for its potential biological effects and helps guide the design of analogs with enhanced specificity or inhibitory properties. These computational techniques save considerable time and resources by narrowing down the number of compounds that need to be synthesized and evaluated experimentally. nih.gov
| Computational Method | Application in Steroid Research | Predicted Outcome for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. bio-hpc.eu | Estimation of androgenic, estrogenic, or other hormonal activities. |
| Molecular Docking | Simulates the binding of a ligand to a receptor or enzyme active site. | Prediction of binding affinity and orientation within the ligand-binding pockets of steroid receptors or metabolizing enzymes. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to analyze the stability and dynamics of a ligand-receptor complex. | Assessment of the stability of the binding pose and the conformational changes induced upon binding. |
| Machine Learning | Trains models on existing data to predict the properties of new compounds. nih.gov | Classification as an agonist or antagonist; prediction of metabolic stability. |
Development of Predictive Preclinical Models for Mechanistic Investigations
To investigate the precise biological mechanisms of this compound, robust and predictive preclinical models are essential. These models span from in vitro cellular systems to complex in vivo animal models, each offering unique advantages for mechanistic studies.
In vitro models provide a controlled environment to study specific molecular interactions. Cell-based reporter gene assays, often using human cell lines like U2-OS or CHO, are valuable for rapidly screening the androgenic or estrogenic activity of compounds. oup.comresearchgate.net These assays can determine whether this compound acts as an agonist or antagonist at specific steroid receptors. Receptor binding assays provide complementary data on the affinity of the compound for these receptors. oup.com
Animal models are crucial for understanding the physiological effects of steroids in a complex, whole-organism context. Mouse models, including those with genetic modifications (knockout or transgenic mice), have been instrumental in dissecting steroid metabolic pathways and their roles in pathology. nih.govbioscientifica.com For studying human-specific metabolism, chimeric mice with "humanized" livers—transplanted with human hepatocytes—offer a superior predictive model. researchgate.net Such models have been validated for steroid metabolism and can provide critical data on the in vivo transformation of compounds like this compound into their various metabolites, closely mimicking the processes that occur in humans. researchgate.net The Hershberger assay, an in vivo test in rats, remains a standard for assessing androgenic and anabolic activity. oup.com
| Model Type | Specific Example | Application for this compound Research |
| In Vitro Cell-Based Assays | AR/ERα CALUX reporter gene assays in U2-OS cells. researchgate.net | High-throughput screening for agonistic or antagonistic activity at androgen and estrogen receptors. |
| In Vitro Receptor Binding Assays | Competitive binding assays using MCF-7 cell lysates. oup.com | Determining the binding affinity of the compound to specific steroid receptors. |
| In Vivo Animal Models (Standard) | Knockout mice for specific metabolic enzymes (e.g., SRD5A). nih.gov | Investigating the role of specific enzymes in the metabolism and activity of the compound. |
| In Vivo Animal Models (Advanced) | Chimeric uPA(+/+)-SCID mice with humanized livers. researchgate.net | Predicting the human-specific metabolic profile and identifying major metabolites in a living system. |
Synergistic Research Combining Synthetic Chemistry, Enzymology, and Systems Biology
The future of steroid research lies in the integration of multiple scientific disciplines to create a comprehensive understanding of compounds like this compound. A synergistic approach combining synthetic chemistry, enzymology, and systems biology will be essential to bridge the gap from molecular structure to physiological function.
Synthetic chemistry provides the foundational tools for this research. It enables the production of this compound in sufficient quantities for biological testing and the creation of novel analogs with modified structures to probe structure-activity relationships. nih.govnih.gov Furthermore, synthetic chemists can prepare isotopically labeled versions of the compound, which are invaluable as tracers in metabolic studies.
Enzymology is critical for identifying the specific enzymes that synthesize and degrade this compound. nih.gov By expressing and purifying individual enzymes, such as specific HSDs or CYPs, researchers can perform in vitro assays to determine kinetic parameters and substrate specificity, thereby mapping the compound's precise position within the complex web of steroid metabolism. mdpi.com Combining synthetic chemistry with enzymology can lead to powerful hybrid synthesis strategies for complex steroids. nih.gov
Systems biology , particularly through the application of metabolomics, provides a holistic view of the impact of this compound on the entire steroid network. frontiersin.org Using mass spectrometry-based platforms, steroid metabolomics can simultaneously measure a wide array of steroid hormones and their metabolites in biological samples (e.g., plasma or urine) from preclinical models. oup.com This allows researchers to observe how administration of the compound alters the concentrations of other steroids, revealing its broader impact on metabolic pathways and endocrine balance. nih.gov Integrating these "omics" data with computational models can help decipher complex disease mechanisms and guide therapeutic development. frontiersin.org
This integrated workflow—from synthesis and enzymatic characterization to systems-level analysis—provides a powerful platform for fully elucidating the biological role and therapeutic potential of this compound.
| Discipline | Contribution to Research Workflow | Example Application |
| Synthetic Chemistry | Provides the target compound, structural analogs, and labeled tracers. | Microwave-assisted synthesis of D-ring modified androstanes for biological evaluation. colab.ws |
| Enzymology | Identifies and characterizes the specific enzymes that metabolize the compound. | In vitro assays with purified 17β-HSD or 5α-reductase to confirm them as metabolic enzymes for the compound. |
| Systems Biology (Metabolomics) | Provides a global view of the compound's effect on the entire steroid network in a biological system. oup.com | Mass spectrometry-based profiling of urine from a mouse model to track the metabolic fate of the compound and its downstream effects. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for 3-hydroxyandrostane-7,17-dione, and how do they compare in yield and environmental impact?
- Methodology : The compound can be synthesized via multi-step reactions, with optimized yields reaching up to 93% using stable precursors and eco-friendly protocols. Key steps include selective oxidation at C7 and C17 positions, followed by hydroxylation at C2. Environmental efficiency is achieved through reduced solvent waste and energy consumption compared to traditional steroid synthesis routes .
- Analytical Validation : Confirm structural integrity via NMR (e.g., δH signals for hydroxyl groups at ~3.75 ppm) and IR spectroscopy (O-H stretching ~3200 cm⁻¹) .
Q. How is the structural characterization of this compound performed to ensure purity and correct stereochemistry?
- Techniques :
- X-ray Crystallography : Resolve steric configurations (e.g., 5α/5β androstane skeleton) and hydrogen-bonding patterns .
- Mass Spectrometry : Verify molecular weight (e.g., 302.4 g/mol) and fragmentation patterns using high-resolution MS .
- Chromatography : Employ HPLC with UV detection (λ ~240 nm for conjugated dienones) to assess purity (>95%) .
Q. What standard in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Assays :
- Aromatase Inhibition : Measure IC₅₀ values via competitive binding assays using 4-androstene-3,17-dione as a substrate .
- Receptor Affinity : Use radiolabeled androgen receptor (AR) binding assays to compare binding kinetics with testosterone .
Advanced Research Questions
Q. How can contradictory data on the aromatase inhibitory activity of this compound derivatives be resolved?
- Root Cause Analysis :
- Substrate Specificity : Test activity across isoforms (e.g., placental vs. ovarian aromatase) due to structural sensitivity to enzyme active-site mutations .
- Experimental Variables : Standardize incubation times (e.g., 15–30 min) and substrate/inhibitor ratios (1:6) to minimize assay variability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict steric clashes or hydrogen-bonding mismatches in enzyme-substrate complexes .
Q. What strategies improve the microbial production of this compound from phytosterols?
- Genetic Engineering :
- Knock out ksdD (3-ketosteroid-Δ¹-dehydrogenase) in Mycobacterium fortuitum to prevent undesired Δ¹-dehydrogenation and accumulate 9α-hydroxy intermediates .
- Overexpress kshA/B (3-ketosteroid-9α-hydroxylase) and gdh (glucose dehydrogenase) in Bacillus subtilis for cofactor (NADH) regeneration and enhanced hydroxylation efficiency .
Q. How do structural modifications (e.g., C7 methoxy or C14 hydroxy groups) alter the compound’s receptor interaction and metabolic stability?
- SAR Studies :
- C7 Methoxy : Increases metabolic stability by reducing CYP3A4-mediated oxidation but decreases AR affinity due to steric hindrance .
- C14 Hydroxy : Enhances binding to glucocorticoid receptors (GR) via H-bonding with Asn564, as shown in crystallographic studies .
- In Silico Tools : Apply QSAR models to predict bioavailability and toxicity profiles of novel derivatives .
Data Contradiction & Reproducibility
Q. Why do studies report conflicting enzymatic activity data for this compound in steroidogenesis pathways?
- Key Factors :
- Enzyme Source : Variability in recombinant vs. native aromatase purity (e.g., human vs. bacterial expression systems) .
- Cofactor Availability : NADPH concentration fluctuations alter reaction kinetics in cell-free systems .
- Mitigation : Use internal controls (e.g., 4-hydroxyandrostenedione) to normalize inhibition values across assays .
Q. What methodological safeguards ensure reproducibility in synthesizing androstane-dione derivatives?
- Protocol Standardization :
- Document reaction conditions (e.g., solvent purity, temperature ±0.5°C) to minimize batch-to-batch variability .
- Validate intermediates via LC-MS at each synthetic step .
- Open Data : Share raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
